molecular formula C20H17Cl3N2O2 B1229052 Omoconazole CAS No. 74512-12-2

Omoconazole

Cat. No.: B1229052
CAS No.: 74512-12-2
M. Wt: 423.7 g/mol
InChI Key: JMFOSJNGKJCTMJ-ZHZULCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omoconazole involves the reaction of 2-(4-chlorophenoxy)ethanol with 2,4-dichlorobenzyl chloride in the presence of a base to form 2-(4-chlorophenoxy)ethyl 2,4-dichlorobenzyl ether. This intermediate is then reacted with 1-methylimidazole under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Omoconazole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the imidazole ring, affecting its antifungal activity.

    Substitution: Substitution reactions can occur at the chlorophenyl or dichlorophenyl groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different antifungal properties.

Scientific Research Applications

Omoconazole has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of azole antifungals.

    Biology: Investigated for its effects on fungal cell membranes and its potential to treat fungal infections.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating fungal infections.

    Industry: Employed in the development of antifungal formulations for topical applications.

Mechanism of Action

Omoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranesThis leads to increased permeability and ultimately cell lysis .

Comparison with Similar Compounds

Similar Compounds

  • Miconazole
  • Clotrimazole
  • Ketoconazole
  • Fluconazole
  • Itraconazole

Uniqueness

Omoconazole is unique due to its specific chemical structure, which includes a 2-(4-chlorophenoxy)ethyl group and a 2,4-dichlorophenyl group. These structural features contribute to its potent antifungal activity and its ability to inhibit ergosterol synthesis effectively .

Properties

CAS No.

74512-12-2

Molecular Formula

C20H17Cl3N2O2

Molecular Weight

423.7 g/mol

IUPAC Name

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole

InChI

InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14-

InChI Key

JMFOSJNGKJCTMJ-ZHZULCJRSA-N

SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3

Isomeric SMILES

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3

Canonical SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3

Key on ui other cas no.

74512-12-2

Related CAS

74299-76-6 (mononitrate)
83621-06-1 (nitrate salt/solvate)

Synonyms

Afongan
CM 8282
CM-8282
Fongamil
Fongarex
omoconazole
omoconazole mononitrate
omoconazole nitrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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